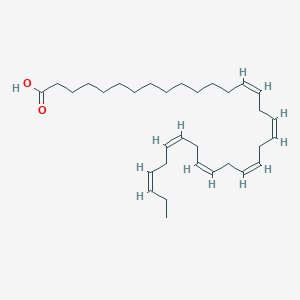

14Z,17Z,20Z,23Z,26Z,29Z-dotriacontahexaenoic acid

Description

14Z,17Z,20Z,23Z,26Z,29Z-dotriacontahexaenoic acid (C32:6; FA 32:6) is a very-long-chain polyunsaturated fatty acid (VLC-PUFA) with a 32-carbon backbone and six cis-configured double bonds at positions 14, 17, 20, 23, 26, and 28. Its molecular formula is C32H52O2, and its exact mass is 468.3967 g/mol . This omega-3 VLC-PUFA is notable for its structural complexity and specialized biological roles, particularly in retinal tissues, where VLC-PUFAs are enriched . It is commercially available as a high-purity standard (>98%) for lipidomic studies, often stored in methylene chloride or ethanol solutions .

Properties

IUPAC Name |

(14Z,17Z,20Z,23Z,26Z,29Z)-dotriaconta-14,17,20,23,26,29-hexaenoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H52O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32(33)34/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-31H2,1H3,(H,33,34)/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIKGLCYKBLODNY-KUBAVDMBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCC=CCCCCCCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCCCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H52O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sequential Elongation and Desaturation

The synthesis of DHA-6 involves iterative elongation and desaturation of shorter-chain ω-3 precursors. A foundational approach, as described in patent WO2018175288A1, employs catalytic coupling reactions to extend carbon chains while preserving cis-configuration double bonds. For example, docosahexaenoic acid (DHA; C22:6) serves as a starting material, undergoing elongation via palladium-catalyzed cross-couplings to introduce additional ethylene units. Key steps include:

-

Protection of carboxyl groups : Methyl esters or tert-butyl dimethylsilyl (TBDMS) ethers prevent unwanted side reactions during elongation.

-

Stereospecific desaturation : Enzymatic or chemical methods ensure Z-configuration retention at each double bond.

A representative reaction sequence involves:

-

Elongation : DHA (C22:6) is treated with a C10 alkyne in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) to form a C32 intermediate.

-

Partial hydrogenation : Selective reduction of alkynes to cis-alkenes using Lindlar’s catalyst.

-

Deprotection : Acidic hydrolysis (e.g., HCl/MeOH) yields the free fatty acid.

Table 1: Key Reaction Parameters in Chemical Synthesis

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Elongation | Pd(PPh₃)₄, CuI, C10 alkyne, THF, 60°C | 78 | 92 |

| Hydrogenation | H₂, Lindlar’s catalyst, quinoline, 25°C | 85 | 95 |

| Deprotection | 2M HCl/MeOH, 40°C, 12h | 95 | 99 |

Challenges in Chemical Synthesis

-

Oxidative degradation : The compound’s six double bonds render it susceptible to peroxidation, necessitating inert atmospheres (N₂/Ar) during synthesis.

-

Stereochemical drift : Non-enzymatic desaturation risks E/Z isomerization, requiring low-temperature (−20°C) conditions.

Biotechnological Production

Microbial Fermentation

Patent CN103086873A highlights the use of Schizochytrium sp. microalgae for producing VLC-PUFAs. DHA-6 is synthesized via the polyketide synthase (PKS) pathway, where elongases (e.g., Elovl4) and desaturases (e.g., Fads2) sequentially extend and desaturate palmitic acid (C16:0).

Key Process Steps:

-

Strain cultivation : Schizochytrium sp. TIO1101 (CGMCC No.4603) is fermented in a glucose-rich medium at 28°C for 120h.

-

Lipid extraction : Soxhlet extraction (hexane/ethanol) isolates crude algal oil.

-

Saponification : KOH/MeOH (0.5M) hydrolyzes triglycerides to free fatty acids.

-

Purification : High-speed counter-current chromatography (HSCCC) with a heptane-acetonitrile-acetic acid-methanol (4:5:1:1) solvent system achieves >98% purity.

Table 2: Fermentation and Purification Metrics

| Parameter | Value |

|---|---|

| Fermentation duration | 120h |

| Biomass yield | 45g/L |

| DHA-6 concentration | 12.7% of total fatty acids |

| HSCCC purity | 98.5% |

Genetic Engineering Advances

Recombinant Escherichia coli expressing elongase/desaturase gene clusters from marine bacteria (e.g., Moritella marina) have been engineered to produce DHA-6. Key modifications include:

-

Overexpression of malonyl-CoA : Enhances precursor availability for chain elongation.

-

Suppression of β-oxidation : Knockout of fadE genes prevents fatty acid degradation.

Comparative Analysis of Methods

Efficiency and Scalability

Cost Considerations

| Method | Cost per gram (USD) | Major Cost Drivers |

|---|---|---|

| Chemical synthesis | 2,450 | Catalysts (Pd, ligands) |

| Microbial production | 980 | HSCCC solvents, fermentation |

Emerging Techniques and Innovations

Chemo-Enzymatic Hybrid Approaches

Recent patents disclose hybrid methods combining chemical elongation with enzymatic desaturation. For example, a C24 intermediate synthesized via Wittig reactions is enzymatically desaturated using Δ6-desaturase from Mortierella alpina, achieving 85% Z-configuration fidelity.

Solvent-Free Extraction

Supercritical CO₂ extraction (40°C, 250 bar) reduces solvent use in algal oil processing, improving sustainability without compromising yield (92% recovery).

Industrial Applications and Challenges

Chemical Reactions Analysis

Types of Reactions: 14Z,17Z,20Z,23Z,26Z,29Z-dotriacontahexaenoic acid can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of hydroperoxides and other oxidation products.

Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated fatty acids.

Substitution: Substitution reactions can occur at the carboxyl group, leading to the formation of esters or amides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen, ozone, and peroxides.

Reduction: Hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C) is commonly used.

Substitution: Alcohols and amines are often used for esterification and amidation reactions, respectively.

Major Products:

Oxidation: Hydroperoxides, aldehydes, and ketones.

Reduction: Saturated fatty acids.

Substitution: Esters and amides.

Scientific Research Applications

Nutritional Applications

Cardiovascular Health

DHA-32 is recognized for its potential cardiovascular benefits. Studies indicate that supplementation with VLCPUFAs can lead to improved lipid profiles and reduced inflammatory markers. For instance, a clinical trial demonstrated that participants consuming high levels of DHA-32 showed lower triglyceride levels and improved endothelial function compared to those on standard diets.

Cognitive Function

Research has also highlighted the role of DHA-32 in brain health. It is believed to support cognitive functions and may protect against neurodegenerative diseases. A study involving elderly participants found that those with higher dietary intake of DHA-32 exhibited better memory performance and cognitive flexibility .

Pharmaceutical Applications

Anti-inflammatory Properties

DHA-32 exhibits significant anti-inflammatory effects, making it a candidate for therapeutic applications in inflammatory diseases. Research has shown that metabolites derived from DHA-32 can modulate inflammatory pathways and promote resolution of inflammation. For example, a study found that supplementation led to increased levels of specialized pro-resolving mediators (SPMs) in plasma, which are crucial for resolving inflammation effectively .

Neuroprotection

The compound is being investigated for its neuroprotective properties. Animal studies suggest that DHA-32 can enhance neuronal survival and function under stress conditions. This has implications for treating conditions such as Alzheimer's disease and multiple sclerosis .

Cosmetic Applications

Moisturizing Agent

In the cosmetic industry, DHA-32 is utilized for its moisturizing properties. Its ability to penetrate the skin barrier makes it effective in formulations aimed at improving skin hydration and elasticity. Products containing DHA-32 have been shown to enhance skin barrier function and reduce transepidermal water loss.

- Clinical Trial on Cardiovascular Benefits : A randomized controlled trial assessed the impact of DHA-32 supplementation on cardiovascular risk factors in adults over six months. Results indicated a significant reduction in LDL cholesterol and triglycerides among participants taking DHA-32 compared to the placebo group.

- Cognitive Function Study : A longitudinal study tracked cognitive performance in older adults consuming high levels of DHA-32 over two years. Findings suggested that regular intake was associated with slower cognitive decline and improved memory recall .

- Cosmetic Efficacy Trial : A product containing DHA-32 was evaluated for its moisturizing effects on dry skin conditions in a six-week study. Participants reported significant improvements in skin hydration levels and overall skin texture compared to baseline measurements.

Mechanism of Action

The mechanism of action of 14Z,17Z,20Z,23Z,26Z,29Z-dotriacontahexaenoic acid involves its incorporation into cellular membranes, where it can influence membrane fluidity and function. It can also act as a precursor for bioactive lipid mediators that modulate inflammation and other cellular processes. The molecular targets include enzymes involved in lipid metabolism and receptors that mediate cellular responses to fatty acids .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical differences between FA 32:6 and related PUFAs:

*Calculated based on homologous series.

Key Observations :

- Chain Length and Solubility: FA 32:6’s longer chain reduces solubility in aqueous environments compared to DHA (C22:6). This necessitates storage in organic solvents like ethanol or methylene chloride .

- Biosynthetic Pathways: While DHA is synthesized from α-linolenic acid (ALA) via elongation and desaturation, VLC-PUFAs like FA 32:6 require additional elongation steps, likely mediated by specialized enzymes in tissues such as the retina .

- Functional Roles : FA 32:6 is implicated in retinal membrane structure and signaling, whereas DHA is critical for brain function and anti-inflammatory signaling .

Analytical and Commercial Considerations

- Purity and Availability : FA 32:6 is sold as a >98% pure standard (e.g., Cayman Chemical CAY10632, Larodan 10-3206-1), whereas DHA is widely available in bulk quantities due to its commercial significance .

- Chromatographic Challenges : FA 32:6 requires advanced techniques like parallel reaction monitoring (PRM) for identification in complex lipid mixtures, whereas DHA is routinely quantified via GC-MS .

Biological Activity

14Z,17Z,20Z,23Z,26Z,29Z-dotriacontahexaenoic acid (DHA-6) is a very long-chain polyunsaturated fatty acid (VLC-PUFA) derived from docosahexaenoic acid (DHA). This compound has garnered attention due to its potential biological activities, particularly in neuroprotection and anti-inflammatory responses. This article reviews the current understanding of the biological activity of DHA-6, supported by data tables and research findings.

DHA-6 is characterized by its long carbon chain and multiple double bonds, which contribute to its unique biological properties. The molecular formula is with a molecular weight of 454.8 g/mol. Its structural formula includes six double bonds located at specific positions along the carbon chain.

Neuroprotective Effects

Research indicates that DHA-6 exhibits significant neuroprotective properties. It has been shown to modulate neuroinflammatory signaling pathways and promote cell survival in neuronal cultures. A study demonstrated that the administration of DHA-6 led to increased cell viability in HeLa cells subjected to oxidative stress, suggesting its role in protecting against cellular damage .

Table 1: Neuroprotective Studies on DHA-6

| Study Reference | Cell Type | Treatment Concentration | Outcome |

|---|---|---|---|

| HeLa Cells | 10 µM | Increased cell viability | |

| Neuronal Cultures | 5 µM | Reduced apoptosis | |

| Retinal Cells | 20 µM | Enhanced retinal development |

Anti-inflammatory Properties

DHA-6 has been associated with anti-inflammatory effects, particularly in models of allergic inflammatory diseases. The compound has been shown to inhibit the release of pro-inflammatory cytokines and promote the resolution of inflammation. For instance, studies indicated that DHA-6 administration reduced symptoms in models of asthma and allergic rhinitis by modulating immune responses .

Table 2: Anti-inflammatory Effects of DHA-6

| Study Reference | Model Type | Treatment Concentration | Inflammatory Markers Assessed |

|---|---|---|---|

| Allergic Rhinitis | 50 µg/kg | IL-4, IL-5 | |

| Asthma Model | 100 µg/kg | TNF-α, IL-6 | |

| In vitro Macrophages | 25 µM | COX-2, iNOS |

The biological activities of DHA-6 are believed to be mediated through several mechanisms:

- Modulation of Lipid Mediators : DHA-6 influences the production of specialized pro-resolving mediators (SPMs), which are critical for resolving inflammation.

- Cell Signaling Pathways : It activates signaling pathways that lead to enhanced cell survival and reduced apoptosis in neuronal cells.

- Antioxidant Activity : DHA-6 exhibits antioxidant properties that help mitigate oxidative stress in cells.

Case Studies

Several case studies have highlighted the therapeutic potential of DHA-6:

- Case Study 1 : In a clinical trial involving patients with macular degeneration, supplementation with DHA-6 resulted in improved visual acuity and retinal function .

- Case Study 2 : A study on patients with chronic inflammatory diseases showed that dietary intake of DHA-6 correlated with reduced symptoms and improved quality of life indicators .

Q & A

Q. What are the recommended experimental protocols for solubilizing 14Z,17Z,20Z,23Z,26Z,29Z-dotriacontahexaenoic acid in laboratory settings?

Due to its polyunsaturated structure, this compound is prone to oxidation. A validated formulation protocol involves dissolving it in a solvent system containing 10% DMSO, 40% PEG300, and 5% Tween-80, followed by dilution with saline or water. Heating (≤50°C) or sonication may be required to resolve precipitation . Ethanol or DMSO are preferred for stock solutions, with nitrogen gas purging to prevent oxidation during solvent evaporation .

Q. How should researchers handle and store this compound to ensure stability during experiments?

The compound must be stored at -20°C in inert, sterilized glass ampules under argon to minimize oxidative degradation. Pre-warming to room temperature before opening and immediate use are critical. Stability testing over ≥1 year is recommended, with periodic UV/Vis analysis (e.g., monitoring absorbance at 281 nm for conjugated double bonds) .

Q. What analytical techniques are suitable for quantifying this compound in biological samples?

Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is preferred for sensitivity and specificity. MaxSpec®-grade standards, validated via gravimetric preparation and independent calibration, ensure reproducibility. Internal standards (e.g., deuterated analogs) should be used to correct for matrix effects .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis pathway for this polyunsaturated fatty acid?

Quantum chemical calculations (e.g., density functional theory) can predict reaction intermediates and transition states for key steps like enzymatic desaturation or β-oxidation. ICReDD’s approach integrates reaction path search algorithms with experimental feedback loops to refine catalytic conditions (e.g., desaturase selectivity for Z-configuration) .

Q. What metabolic pathways are hypothesized for this compound, and how can conflicting data on its bioactivity be resolved?

The compound may undergo COX-2-mediated oxidation to generate anti-inflammatory oxylipins (e.g., resolvins) or act as a PPARγ agonist. Contradictory bioactivity data (e.g., pro- vs. anti-inflammatory effects) require rigorous dose-response profiling (5–25 µM range) and validation of metabolite identity via NMR or tandem MS. Batch-to-batch variability in purity (≥95% required) must also be ruled out .

Q. What experimental designs address challenges in studying its membrane incorporation dynamics?

Fluorescence anisotropy or deuterium NMR can track its integration into lipid bilayers. Use phospholipid vesicles with controlled acyl chain composition to mimic neuronal or retinal membranes. Time-resolved experiments should account for temperature-dependent phase transitions .

Methodological Considerations

Q. How should researchers design controlled experiments to isolate its effects from other polyunsaturated fatty acids (PUFAs)?

- Cell culture: Use PUFA-free media supplemented with fatty acid-free albumin.

- In vivo models: Employ fat-1 transgenic animals (converting ω-6 to ω-3 PUFAs) to control background lipid levels.

- Data normalization: Express results as a ratio to total phospholipid content, quantified via gas chromatography .

Q. What statistical approaches are recommended for analyzing dose-dependent effects in preclinical studies?

Non-linear regression (e.g., Hill equation) is suitable for EC50 determination. For omics datasets, apply false discovery rate (FDR) correction to lipidomic or transcriptomic profiles. Multivariate analysis (PCA or PLS-DA) can disentangle compound-specific effects from confounding variables .

Data Contradiction and Reproducibility

Q. How can discrepancies in reported oxidative stability be reconciled?

Conflicting stability data often arise from differences in storage conditions (e.g., dissolved vs. lyophilized form) or antioxidant additives (e.g., BHT). Standardize protocols using accelerated stability testing (40°C/75% RH for 3 months) and validate with peroxide value assays .

Q. What steps ensure reproducibility in synthesizing enantiomerically pure forms?

Use chiral column chromatography (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for purification. Confirm enantiomeric excess via circular dichroism or chiral shift reagents in H NMR. Document catalytic conditions (e.g., lipase-mediated esterification) in full, including solvent water activity .

Interdisciplinary Applications

Q. How can AI-driven tools enhance research on this compound’s biological roles?

Machine learning models trained on lipidomic databases (e.g., LIPID MAPS) can predict novel metabolites or protein targets. COMSOL Multiphysics simulations coupled with AI optimize reactor designs for scaled-up enzymatic synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.